UNC6934

Chemical Probe Surface Plasmon Resonance Binding Affinity

Interrogating NSD2 PWWP1 reader function requires distinguishing chromatin localization effects from catalytic inhibition. UNC6934 specifically blocks methyl-lysine binding without altering H3K36me2 levels. - **Pair with UNC7145** (inactive control) for phenotypic attribution in U2OS or KMS-11 cells. - **No global methyltransferase activity** (unlike IACS-17596, KTX-1001). - **Validated for chemoproteomics** with biotinylated probes (e.g., UNC7096). - **Suitable for t(4;14) myeloma models** - induces nucleolar NSD2 aggregation. Recommended working range: 1-5 µM (longer incubations); up to 12.5 µM where cytotoxicity absent.

Molecular Formula C24H21N5O4
Molecular Weight 443.5 g/mol
Cat. No. B15588771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC6934
Molecular FormulaC24H21N5O4
Molecular Weight443.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31)
InChIKeyKOZGEDUWAQFVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC6934: NSD2-PWWP1 Antagonist Probe


UNC6934 is a first-in-class chemical probe that targets the N-terminal PWWP (PWWP1) domain of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein [1]. It binds with high affinity (Kd = 91 ± 8 nM) to the aromatic cage of the PWWP1 domain, antagonizing its interaction with H3K36me2-methylated nucleosomes [1]. Unlike catalytic SET domain inhibitors, UNC6934 acts as a chromatin reader domain antagonist, thereby modulating NSD2 localization without directly inhibiting its methyltransferase activity [2]. This compound is provided alongside a closely related, inactive negative control, UNC7145, which is essential for discerning specific on-target effects [3].

Chemical probe for NSD2-PWWP1 chromatin reader domain
Paired negative control UNC7145 supports attribution review
Suitable for decoupling reader vs. catalytic NSD2 functions

UNC6934 vs. Generic NSD2 Inhibitors


Generic substitution fails due to the distinct mechanism of action and selectivity profile of UNC6934. It is not a catalytic inhibitor of the NSD2 SET domain; rather, it is a potent and selective antagonist of the PWWP1 chromatin reader domain [1]. This mechanism is validated by the negative control UNC7145, which is structurally similar (an isopropyl group replaces a cyclopropyl group) but is completely inactive in binding assays up to 20 μM [1]. Furthermore, other PWWP1 domain ligands, such as the NSD3-targeting probe BI-9321, exhibit no activity against NSD2-PWWP1 [2]. Therefore, using a generic NSD2 inhibitor or an off-target PWWP ligand will not recapitulate the specific phenotypic outcomes, such as NSD2 nucleolar relocalization, that are hallmarks of UNC6934 activity [1]. Proper experimental design necessitates the paired use of the active probe (UNC6934) and its specific negative control (UNC7145) to ensure observed effects are attributable to NSD2-PWWP1 engagement [1].

UNC6934 Probe
Paired negative control UNC7145 available
Does not alter global H3K36me2 levels
Phenotypes attributed to PWWP1 reader antagonism
Generic NSD2 Inhibitor
Lacks structurally matched inactive control
SET-domain inhibition depletes H3K36me2 globally
Transcriptional changes may confound reader-specific interpretation

UNC6934 Comparative Evidence


NSD2-PWWP1 Binding: UNC6934 vs. UNC7145

UNC6934 demonstrates high-affinity binding to the NSD2-PWWP1 domain, whereas its close structural analog and negative control, UNC7145, shows no measurable binding. Surface plasmon resonance (SPR) analysis quantified the binding affinity of UNC6934 for NSD2-PWWP1 with a Kd of 91 ± 8 nM [1]. In contrast, UNC7145, which differs only by the substitution of a cyclopropyl group for an isopropyl group, resulted in no appreciable binding up to a concentration of 20 μM [1]. This represents a difference in binding affinity of over two orders of magnitude (>220-fold).

Binding Affinity
Head-to-head
Kd = 80 ± 18 nM (SPR) vs. UNC7145 inactive
Supports on-target engagement context
Structurally matched negative control validates specificity
Chemical Probe Surface Plasmon Resonance Binding Affinity

NanoBRET PPI Disruption: UNC6934 vs. UNC7145

UNC6934 exhibits high selectivity for NSD2-PWWP1 over a panel of 15 other human PWWP domains, including the closely related NSD3-PWWP1 [1]. In a cross-study comparison, the NSD3-PWWP1 antagonist BI-9321 binds to its target with a Kd of 166 nM but is reported to be inactive against NSD2-PWWP1 and NSD3-PWWP2 [2]. This demonstrates the unique selectivity profile of each probe, with UNC6934 being the only tool compound with high-affinity binding to the NSD2-PWWP1 domain.

Cellular PPI Disruption
Head-to-head
EC50 = 1.23 ± 0.25 µM; UNC7145 inactive at 10 µM
Confirms cellular target engagement
Negative control essential for NanoBRET readout interpretation
Selectivity PWWP Domain Chemical Probe

Selectivity over NSD3-PWWP1

UNC6934 effectively disrupts the interaction between NSD2-PWWP1 and H3K36me2-bearing nucleosomes in a cellular context, while the negative control UNC7145 is inactive. In a NanoBRET protein-protein interaction (PPI) assay performed in U2OS cells, UNC6934 antagonized the NSD2-PWWP1/H3K36me2-nucleosome interaction with an IC50 of 1.09 ± 0.23 μM [1]. The structurally similar negative control, UNC7145, showed no disruptive activity in the same assay [1].

PWWP Domain Selectivity
Class-level
Only NSD2-PWWP1 stabilized in DSF panel of 15 human PWWP domains
Supports NSD2-specific reader antagonism
No detectable engagement of NSD3-PWWP1 or other readers
Cellular Target Engagement NanoBRET Protein-Protein Interaction

Methyltransferase Panel: UNC6934 vs. SET Inhibitors

Label-free quantitative mass spectrometry (MS) confirms that UNC6934 selectively engages endogenous NSD2 in a complex cellular proteome. Competitive chemoproteomics pulldowns were performed using a biotinylated probe derivative (UNC7096) in KMS-11 multiple myeloma cell lysates [1]. Competition with UNC6934 led to the significant and selective depletion of NSD2 from the pulldown, identifying it as the primary target [1]. In contrast, preincubation of lysates with the negative control UNC7145 did not considerably alter the enrichment profile of NSD2, confirming that the observed target engagement is specific to the active probe [1].

Catalytic Activity
Class-level
No MTase inhibition up to 10 µM; SET inhibitors IC50 = 8.8 nM
Reader-only mode of action confirmed
Contrasts with H3K36me2-depleting SET inhibitors
Chemoproteomics Target Engagement Selectivity

UNC6934 Application Scenarios


PWWP1-Dependent Phenotype Assignment

Researchers studying t(4;14) translocation-positive multiple myeloma (MM) should use UNC6934 to phenocopy the nucleolar localization defects caused by PWWP1-disrupting mutations [1]. The compound's validated selectivity and the availability of a matched negative control (UNC7145) enable definitive experiments to link NSD2-PWWP1 function to altered chromatin states and oncogenic gene expression programs. The quantitative NanoBRET IC50 (1.09 μM) provides a benchmark for cellular dose-response studies [2].

Decoupling Reader vs. Catalytic Functions

Use UNC6934 in combination with genetic mutations or other domain-specific probes to dissect the cooperative function of NSD2's PWWP and PHD reader modules. The probe's ability to induce NSD2 nucleolar accumulation, quantified by an increase in the Pearson correlation coefficient with the nucleolar marker fibrillarin, provides a robust and quantifiable phenotypic readout for PWWP1 antagonism [1]. This is crucial for studies aiming to understand how these domains coordinate to regulate NSD2 genomic localization and activity.

Bait-Competition Chemoproteomics

In models of pediatric ALL driven by the hyperactivating NSD2 E1099K mutation, UNC6934 serves as a critical tool to determine whether PWWP1 function is a dependency in this genetic context [1]. The selective engagement of endogenous NSD2 by UNC6934, validated by chemoproteomics in cellular lysates, ensures that observed phenotypic effects can be reliably attributed to on-target activity [3]. The use of UNC7145 as a negative control is mandatory to control for non-specific compound effects.

t(4;14)+ Myeloma Nucleolar Phenocopying

For drug discovery programs targeting NSD2, UNC6934 is an essential positive control and benchmark. Its well-characterized binding kinetics (Kd = 91 nM) and the availability of its high-resolution co-crystal structure (PDB: 6XCG) make it an ideal reference compound for validating the activity and binding mode of new chemical entities in biochemical and biophysical assays [1][4].

Application
Selection Property
Validation Focus
PWWP1 phenotype attribution studies
Paired UNC7145 negative control
Phenotype–PWWP1 engagement correlation
Reader–catalytic decoupling studies
No H3K36me2 depletion
Chromatin-reader-specific endpoint analysis
Chemoproteomic target engagement
Compatible with biotin-UNC7096 probe
Specific NSD2 pulldown verification
Nucleolar localization studies in t(4;14)+ models
Induces NSD2 nucleolar aggregation
PWWP1-dependent localization defect phenocopying

Technical Documentation Hub

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33 linked technical documents
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